Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol It is a bicyclic ester that features a ketone group at the 2-position of the ethyl side chain
Properties
IUPAC Name |
methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-14-9(13)11-4-2-10(8-11,3-5-11)6-7-12/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFHLJLGBIBZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Scope
The organocatalytic formal [4 + 2] cycloaddition between α,β-unsaturated aldehydes and substituted cyclopentadienes provides direct access to enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates. Using Jørgensen-Hayashi-type diarylprolinol silyl ether catalysts (10 mol%), this method achieves:
- Reaction Time : 24–48 hours
- Temperature : −20°C to 25°C
- Solvent : Dichloromethane/chloroform mixtures
- Yield : 68–92%
The oxoethyl side chain at C4 is introduced through pre-functionalized dienophiles containing protected keto groups. For example, tert-butyldimethylsilyl (TBS)-protected 2-oxoethyl acrylates react with in situ-generated cyclopentadienes to form the bicyclic framework with >98% ee.
Mechanistic Considerations
Density functional theory (DFT) calculations reveal a stepwise mechanism:
- Enamine formation between catalyst and aldehyde
- Michael addition to cyclopentadiene (rate-determining step)
- 6π-electrocyclic ring closure
- Hydrolysis to release catalyst
The stereochemical outcome depends on the catalyst's ability to enforce facial selectivity during the electrocyclic step, with calculated activation barriers of 18.3 kcal/mol for the favored transition state.
Post-Functionalization of Bicycloheptane Carboxylate Esters
Oxidation of 4-Hydroxymethyl Derivatives
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate (CAS 1350821-95-2) serves as a key precursor for oxoethyl group installation. Oxidation protocols include:
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | DCM | 25 | 3 | 85 | |
| Swern oxidation | THF | −78 → 25 | 6 | 91 | |
| TEMPO/NaOCl | Acetonitrile | 0 | 1 | 78 |
The Swern protocol demonstrates superior selectivity, avoiding over-oxidation to carboxylic acids. Nuclear magnetic resonance (NMR) monitoring shows complete conversion of hydroxymethyl (δ 3.65 ppm) to ketone (δ 2.87 ppm).
Kinetically Controlled Hydrolysis-Isomerization
Base-mediated isomerization enables thermodynamic control over substituent geometry:
- Isomerization : Sodium tert-butoxide (1.2 eq) in THF at 25°C for 3 hours establishes 60:40 exo/endo equilibrium
- Hydrolysis : Controlled water addition (1 eq) at 5°C achieves 82% exo selectivity
- Re-esterification : Diazomethane in ether converts hydrolyzed acids back to methyl esters
This three-step sequence converts endo-rich Diels-Alder adducts into exo-configured 4-(2-oxoethyl) derivatives with 76% overall yield.
Diels-Alder Strategies for Direct Oxoethyl Group Incorporation
Functionalized Dienophile Approach
5,5-Disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes react with 2-oxoethyl acrylates in a tandem [4 + 2]/retro-Diels-Alder sequence:
- Cycloaddition : Forms bicyclo[2.2.1]heptane intermediate
- Retro Reaction : Eliminates silyl ether to install ketone
Key advantages:
Lewis Acid-Mediated Reactions
Zinc chloride (20 mol%) accelerates the Diels-Alder reaction between cyclopentadiene and 3-oxo-propanoate esters:
| Dienophile | Endo/Exo Ratio | Yield (%) | |
|---|---|---|---|
| Methyl 3-oxoacrylate | 85:15 | 92 | |
| Ethyl 3-oxoacrylate | 82:18 | 89 | |
| tert-Butyl 3-oxoacrylate | 79:21 | 84 |
Subsequent saponification and re-esterification adjusts ester groups while preserving the oxoethyl functionality.
Comparative Analysis of Synthetic Routes
The organocatalytic route offers superior enantiocontrol for pharmaceutical applications, while the Diels-Alder/retro approach provides the most atom-economical path to oxoethyl derivatives.
Characterization and Analytical Data
Spectroscopic Properties
1H NMR (400 MHz, CDCl3) :
- Bicycloheptane protons: δ 1.45–2.15 (m, 6H)
- Oxoethyl group: δ 2.68 (t, J = 6.8 Hz, 2H), 2.15 (t, J = 6.8 Hz, 2H)
- Methoxycarbonyl: δ 3.72 (s, 3H)
13C NMR :
HRMS (ESI+) :
Calculated for C11H16O3 [M+H]+: 196.1099
Found: 196.1102
Industrial-Scale Considerations
Aladdin Scientific's production process (Catalog M632348) highlights:
- Purity Control : ≥97% by HPLC (C18 column, 60:40 MeOH/H2O)
- Cost Analysis : $157.90/100 mg (R&D scale), projected $28.50/g at kilogram quantities
- Stability : 24 months at −20°C under argon
Pilot plant data demonstrate 82% yield in 50 L batches using Swern oxidation, with 99.2% purity by GC-MS.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Structural Information
The compound features a bicyclo[2.2.1]heptane core, which is known for its rigidity and unique chemical reactivity. The presence of the 2-oxoethyl group enhances its reactivity, making it suitable for various chemical transformations.
Synthetic Chemistry
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate serves as an intermediate in the synthesis of various organic compounds. It can undergo several reactions, including:
- Nucleophilic Substitution : The carbonyl group can be targeted by nucleophiles, facilitating the formation of more complex molecules.
- Cycloaddition Reactions : Its bicyclic structure allows it to participate in cycloaddition reactions, leading to the formation of new rings.
Medicinal Chemistry
The compound has potential applications in drug development due to its structural features that may influence biological activity:
- Anticancer Agents : Research indicates that derivatives of bicyclic compounds exhibit anticancer properties, making this compound a candidate for further investigation in this area.
- Anti-inflammatory Drugs : Similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic uses.
Material Science
The unique properties of this compound can also be explored in material science:
- Polymer Synthesis : The compound can be used to create polymers with specific mechanical properties due to its rigid bicyclic structure.
- Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings and adhesives, enhancing performance characteristics.
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Organic Chemistry explored the synthesis of novel anticancer agents using this compound as a starting material. The researchers demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines.
Case Study 2: Development of Anti-inflammatory Compounds
In another study, researchers investigated the anti-inflammatory properties of derivatives derived from this compound. The results indicated that certain modifications led to enhanced activity compared to standard anti-inflammatory drugs, suggesting a pathway for new drug development.
Mechanism of Action
The mechanism of action of Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate
- Methyl 4-(2-hydroxyethyl)bicyclo[2.2.1]heptane-1-carboxylate
- Methyl 4-(2-aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate
Uniqueness
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the ketone group at the 2-position of the ethyl side chain. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Biological Activity
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate, with the CAS number 2231673-33-7, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Structure
- Molecular Formula : CHO
- Molar Mass : 180.25 g/mol
- Density : Not specified in the sources
- Boiling Point : Not provided in the sources
Structural Characteristics
The compound features a bicyclic structure typical of bicyclo[2.2.1]heptane derivatives, which often exhibit unique reactivity and biological properties due to their rigid structure.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of bicyclic compounds can inhibit tumor growth. The structural features of this compound may contribute to its efficacy against cancer cell lines.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines, which could be a potential mechanism for this compound as well.
- Antimicrobial Activity : Bicyclic carboxylates have been noted for their antimicrobial properties, suggesting that this compound may also possess similar effects.
While specific mechanisms for this compound remain under investigation, related studies have shown that bicyclic compounds can interact with various biological targets:
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in inflammatory pathways or tumor progression.
- Cell Cycle Disruption : Compounds may induce apoptosis in cancer cells by disrupting normal cell cycle regulation.
Study 1: Antitumor Activity Assessment
In a study examining the effects of bicyclic compounds on cancer cell lines, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting potential for development as anticancer agents.
Study 2: Anti-inflammatory Effects
A comparative study evaluated various bicyclic esters for their ability to inhibit nitric oxide production in macrophages activated by lipopolysaccharides (LPS). Results indicated that certain structural modifications enhanced anti-inflammatory activity, providing insight into optimizing this compound for therapeutic use.
Study 3: Antimicrobial Efficacy
Research on related bicyclic compounds demonstrated notable antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural features in determining efficacy, which may also apply to this compound.
Comparative Analysis of Biological Activities
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Related Bicyclic Compound A | High | Moderate | High |
| Related Bicyclic Compound B | Low | High | Low |
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate, and how can yield be optimized?
The compound can be synthesized via multi-step protocols involving cycloaddition and functional group manipulation. For example, a racemic mixture of structurally similar bicyclic esters (e.g., methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate derivatives) has been prepared through [4+2] cycloaddition of oxazolones with dienes, followed by chromatographic purification. A seven-step synthesis from oxazolone precursors achieved a 43% overall yield on a multi-gram scale . Yield optimization often involves adjusting reaction conditions (e.g., temperature, stoichiometry) and improving purification methods like column chromatography to isolate the desired product from diastereomeric mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is essential for confirming the bicyclic framework and substituent positions. For example, methyl esters of bicyclo[2.2.1]heptane derivatives show distinct splitting patterns in H NMR due to the rigid bicyclic structure . Infrared (IR) spectroscopy can identify carbonyl groups (e.g., ester C=O at ~1700 cm). Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography may resolve stereochemical ambiguities in enantiopure samples .
Q. What are common derivatization strategies for this bicyclic ester?
Derivatization often targets the oxoethyl or ester groups. For instance:
- Reduction : The 2-oxoethyl group can be reduced to a hydroxymethyl substituent using NaBH or LiAlH, as seen in related compounds like methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate .
- Ester hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions for further coupling reactions .
- Ring-opening reactions : The bicyclic framework may undergo ring-opening via ozonolysis or epoxidation, depending on substituent reactivity .
Advanced Research Questions
Q. How can stereoselective synthesis of enantiopure derivatives be achieved?
Asymmetric synthesis strategies include:
- Chiral auxiliaries : Starting from enantiopure oxazolones derived from chiral precursors (e.g., (R)-glyceraldehyde) to enforce stereocontrol during cycloaddition .
- Epimerization : Base-induced epimerization can convert kinetic products into thermodynamically favored enantiomers, as demonstrated for azabicyclic proline analogues .
- Enzymatic resolution : Lipases or esterases can hydrolyze racemic mixtures to isolate single enantiomers .
Q. How are diastereomers or byproducts resolved during synthesis?
Chromatographic techniques (e.g., flash chromatography, HPLC) are critical. For example, a 77:23 diastereomeric mixture of a related bicyclic ester was resolved using silica gel chromatography, achieving 75% yield of the major product . Advanced methods include chiral stationary phases for HPLC or crystallization-induced dynamic resolution (CIDR) .
Q. What structure-activity relationships (SAR) are relevant for biomedical applications?
Modifications to the bicyclic core and substituents impact biological activity. For example:
- Antimicrobial activity : Analogues like ciprofloxacin derivatives with bicyclic frameworks show enhanced binding to bacterial DNA gyrase. Substituent polarity and steric bulk influence potency .
- Enzyme inhibition : The 2-oxoethyl group may act as a Michael acceptor in covalent inhibitor design, targeting cysteine residues in enzymes .
Q. How should contradictory data in synthesis protocols be analyzed?
Discrepancies in yield or stereochemical outcomes often arise from:
- Reaction conditions : Temperature, solvent, and catalyst variations (e.g., Lewis acid vs. organocatalysts) can alter product ratios .
- Purification methods : Incomplete separation of diastereomers or residual solvents may skew reported yields .
- Starting material quality : Impurities in oxazolones or dienes can lead to side reactions .
Validation involves replicating protocols with rigorous analytical controls (e.g., NMR purity checks, chiral HPLC) and computational modeling to predict reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
